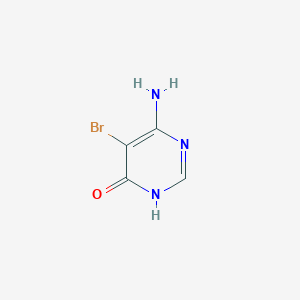

6-Amino-5-bromopyrimidin-4(3H)-one

Beschreibung

Overview of Pyrimidine (B1678525) Chemistry and its Significance in Organic Chemistry

Pyrimidines are fundamental heterocyclic aromatic compounds, analogous to benzene (B151609) and pyridine (B92270), but distinguished by the presence of two nitrogen atoms at the 1 and 3 positions of the six-membered ring. numberanalytics.comstudysmarter.co.uk This structural feature is central to their chemical nature and their profound significance in biological systems.

The most prominent role of pyrimidines lies in their function as essential components of nucleic acids. The pyrimidine bases—cytosine, thymine (B56734), and uracil (B121893)—are integral building blocks of DNA and RNA. fiveable.memicrobenotes.com In the double helix of DNA, cytosine pairs with the purine (B94841) guanine, and thymine pairs with adenine (B156593), a pairing crucial for the storage and transmission of genetic information. fiveable.me In RNA, uracil takes the place of thymine. fiveable.me

Beyond their role in genetics, pyrimidine derivatives are vital in various metabolic pathways. fiveable.me They are precursors for the synthesis of essential biomolecules like the coenzyme NAD+ and certain vitamins. fiveable.me The pyrimidine ring is also found in numerous natural products and synthetic compounds with a wide array of biological activities. ignited.inwikipedia.org This has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting applications as antibiotics, antivirals, anticancer agents, and cardiovascular drugs. ignited.inresearchgate.net

The synthesis of pyrimidines is a well-established area of organic chemistry. Common methods include the condensation of β-dicarbonyl compounds with amidines, or the reaction of urea (B33335) with malonic esters. numberanalytics.comwikipedia.org The reactivity of the pyrimidine ring is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions, allowing for the creation of a diverse library of derivatives. numberanalytics.com

Role of 6-Amino-5-bromopyrimidin-4(3H)-one within the Pyrimidine Class of Compounds

This compound, with its chemical formula C4H4BrN3O and a molecular weight of approximately 190.00 g/mol , holds a specific position within the vast family of pyrimidines. ontosight.ai Its structure is a modification of the basic pyrimidine core, featuring key functional groups that influence its chemical behavior and potential applications. The presence of the bromine atom at the 5-position and the amino group at the 6-position are particularly noteworthy.

This compound and its derivatives are often utilized as intermediates or building blocks in the synthesis of more complex molecules. ontosight.ai The bromine atom, for instance, can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility makes it a valuable precursor in the development of new therapeutic agents.

Research has explored the potential biological activities of this compound and related compounds, with investigations into their antiviral, antibacterial, and anticancer properties. ontosight.ai The structural similarities to naturally occurring nucleobases suggest that these modified pyrimidines could interfere with biological processes such as viral replication or the growth of cancer cells. ontosight.ai For example, the analogous compound 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported to induce interferon, a key component of the body's antiviral response. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4BrN3O | ontosight.aichemsrc.com |

| Molecular Weight | ~190.00 g/mol | ontosight.ai |

| Melting Point | 268°C | chemsrc.com |

| Boiling Point | 220.4°C at 760 mmHg | chemsrc.com |

| Density | 2.25 g/cm³ | chemsrc.com |

Research Trajectory and Evolution of Studies on Pyrimidine Derivatives

The study of pyrimidines dates back to the late 19th century, with the first synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic investigation of pyrimidines began in 1884. wikipedia.org The parent compound, pyrimidine itself, was first prepared in 1900. wikipedia.org

Over the past several decades, research into pyrimidine derivatives has expanded significantly, driven by their immense therapeutic potential. researchgate.netindexcopernicus.com The initial focus was largely on their role as components of nucleic acids, but this has broadened to encompass a wide range of pharmacological activities. ignited.inindexcopernicus.com The development of new synthetic methodologies has been a key driver of this evolution, enabling the creation of novel pyrimidine-based compounds with diverse functionalities. researchgate.nettandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDFWPAVCWGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285065 | |

| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-71-6 | |

| Record name | 6312-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 5 Bromopyrimidin 4 3h One and Its Analogues

Established Synthetic Pathways for Pyrimidinone Cores

The construction of the fundamental pyrimidinone ring system is the initial and crucial phase in the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one. Classical methods for pyrimidine (B1678525) synthesis have been well-documented and remain widely used.

Cyclization Reactions in Pyrimidine Synthesis

The principal and most traditional method for synthesizing the pyrimidine core involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N fragment. nih.gov This approach allows for the formation of a diverse range of substituted pyrimidines. For instance, the reaction of β-dicarbonyl compounds with urea (B33335) leads to the formation of 2-pyrimidinones, while the use of guanidines yields 2-aminopyrimidines. nih.gov The general mechanism involves the condensation of a three-carbon compound with a substance containing an amide structure, typically under alkaline conditions. growingscience.com

A notable example is the synthesis of barbituric acid, reported by Grimaux in 1879, through the reaction of urea and malonic acid in the presence of phosphorus oxychloride. nih.gov Another common approach is the condensation of carbonyls with diamines. For example, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate. nih.gov The synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones can be achieved through the cyclization of amide dianions with epibromohydrin, highlighting a regioselective approach. bldpharm.com

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.inrsc.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. growingscience.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Modern MCRs offer access to a wide array of substituted pyrimidines. For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. rasayanjournal.co.in This reaction proceeds through a sequence of condensation and dehydrogenation steps, yielding highly and unsymmetrically decorated pyrimidines with isolated yields of up to 93%. rasayanjournal.co.in Another example is a ZnCl₂-catalyzed three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. clockss.org The synthesis of pyrido[2,3-d]pyrimidines has also been achieved through MCRs, which can be conducted in aqueous solutions, making the process more environmentally friendly. rsc.org

Strategies for Introducing Halogen Substituents in Pyrimidine Rings

The introduction of a halogen atom, such as bromine, onto the pyrimidine ring is a key step in the synthesis of this compound. Halogenation of the pyrimidine ring can be achieved through various methods. Electrophilic substitution is relatively facile at the 5-position of the pyrimidine ring, which is less electron-deficient compared to the 2-, 4-, and 6-positions. nih.gov

A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides has been developed using N-halosuccinimides as halogenating reagents in an ionic liquid medium, without the need for a catalyst. scite.ai For the synthesis of fused pyrimidine systems, such as 3-halo-pyrazolo[1,5-a]pyrimidines, a one-pot tandem cyclization/oxidative halogenation has been developed using K₂S₂O₈. nih.gov Another approach for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov

Amination Reactions in Pyrimidine Synthesis

The final step in the synthesis of this compound involves the introduction of an amino group. Amination of the pyrimidine ring can be challenging but several methods have been developed. Nucleophilic substitution at the 2-, 4-, and 6-positions of the pyrimidine ring is possible, though examples are limited. nih.gov

A general strategy for the C2-selective amination of pyrimidines has been described, which involves the formation of pyrimidinyl iminium salt intermediates that can be converted into various amine products. nih.govnih.gov This method is compatible with a broad range of pyrimidines with sensitive functional groups. Another approach involves a highly chemoselective Cu(II)-PTABS-promoted amination of pyrimidines containing different halogen atoms, which provides monoaminated products in very good yields. clockss.org

Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrimidine Synthesis

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the use of hazardous materials and improve efficiency. rasayanjournal.co.inacs.orgresearchgate.net

These greener approaches include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solventless approaches, mechanical procedures like ball milling, and ultrasonic synthesis. rasayanjournal.co.inacs.org These methods often lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Catalysis in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern pyrimidine synthesis, enabling reactions that are otherwise difficult or inefficient. Both metal-based and organocatalysts are employed.

An efficient method for the modular synthesis of various pyrimidine derivatives involves the use of an in situ prepared recyclable iron(II)-complex. researchgate.netchemicalbook.com This method demonstrates broad functional group tolerance and proceeds in a regioselective manner. Iridium-catalyzed multicomponent synthesis has also proven effective for producing highly substituted pyrimidines. rasayanjournal.co.in Furthermore, a titanium-catalyzed multicomponent reaction has been developed for the direct access to substituted pyrimidines. mdpi.com

Green catalysts, such as a zinc-linked amino acid complex, Zn(l-proline)₂, have been used for the synthesis of novel pyrimidine derivatives in aqueous media. nih.gov The use of such catalysts aligns with the principles of green chemistry by being environmentally friendly and allowing for easy recovery and reuse.

High-Pressure Synthesis

High-pressure chemistry offers a powerful, albeit specialized, tool for facilitating chemical reactions that are sluggish or completely unsuccessful under conventional thermal conditions. By shifting reaction equilibria and accelerating reaction rates, high pressure can enable the formation of sterically hindered products or overcome significant activation barriers.

While the synthesis of this compound itself is not prominently documented using high-pressure techniques, the methodology has proven effective for structurally related heterocyclic systems like pyrazolo[3,4-d]pyrimidines. In one notable study, the synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines was accomplished through an aromatic nucleophilic substitution of 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine. nih.gov This reaction failed under standard reflux conditions but proceeded successfully at ambient temperature under high pressure (8-10 kbar), demonstrating the unique capability of this method to drive difficult substitutions on the pyrimidine core. nih.gov This suggests that high-pressure conditions could be a viable, yet unexplored, avenue for the synthesis of certain substituted analogues of this compound, particularly in cases involving sterically demanding nucleophiles.

Stereoselective Synthesis Methodologies

Stereoselectivity is a critical consideration in modern drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Methodologies for the stereoselective synthesis of pyrimidine derivatives typically focus on introducing chirality either in the substituents attached to the pyrimidine ring or, less commonly, by creating stereocenters on the ring itself.

Key strategies in stereoselective synthesis involving pyrimidine analogues include:

Use of Chiral Auxiliaries and Substrates: A common approach involves conjugating the pyrimidine scaffold with an enantiomerically pure molecule. For instance, a series of pyrimidine conjugates were synthesized by reacting various chloropyrimidines with the (S)-enantiomer of 4-(6-amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govscielo.brbenzoxazine. The resulting products' enantiomeric purity was confirmed using chiral High-Performance Liquid Chromatography (HPLC), showcasing a method where the stereochemistry is dictated by a chiral starting material.

Asymmetric Reactions on the Pyrimidine Core: It is also possible to create stereocenters directly on the pyrimidine ring. One report details the regio- and stereoselective reduction of the pyrimidine ring itself to produce 1,3-diamine derivatives. thieme-connect.com This type of transformation highlights the potential for developing asymmetric methods that directly functionalize the core heterocycle.

High-Pressure Asymmetric Synthesis: As mentioned previously, high-pressure synthesis has been used to create enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines. nih.gov By reacting a chloropyrimidine derivative with a chiral amine under high pressure, researchers were able to synthesize specific enantiomers that showed differential binding affinity for adenosine (B11128) A1 receptors, underscoring the importance of stereochemical control. nih.gov

Total Synthesis Strategies for Complex Pyrimidine-Containing Molecules utilizing this compound as an Intermediate

The this compound scaffold and its close analogues are valuable intermediates in the multistep synthesis of complex, biologically active molecules. The bromine atom at the C-5 position and the potential for functionalization at the amino and keto groups make it a versatile building block for constructing fused heterocyclic systems and highly substituted pyrimidines.

One of the most prominent examples is the synthesis of Macitentan , a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension. acs.org The synthesis of Macitentan involves a key intermediate, 5-bromo-2-chloropyrimidine (B32469), which is structurally related to the title compound. In the synthesis, a dichloropyrimidine building block is first reacted with a sulfamide (B24259) potassium salt. The resulting monochloro-pyrimidine intermediate then undergoes a substitution reaction with ethylene (B1197577) glycol. Finally, the crucial C-O bond is formed by reacting this alcohol with 5-bromo-2-chloropyrimidine to yield the final Macitentan structure. acs.org This strategy highlights how the halogenated pyrimidine serves as a critical electrophile for coupling with other complex fragments.

Another significant class of complex molecules derived from pyrimidine intermediates is the thieno[2,3-d]pyrimidines , which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Synthetic strategies often involve building the thiophene (B33073) ring onto a pre-existing pyrimidine or constructing the pyrimidine ring from a substituted thiophene. In many reported syntheses, a substituted 4-chloropyrimidine (B154816) is used as a key intermediate. For example, a series of 2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo scielo.brijacskros.comthieno[2,3-d]pyrimidines were synthesized starting from a 2-aminoester derivative, which was used to construct the thienopyrimidine core. This core was then chlorinated and subsequently reacted with various amines to generate a library of complex final products with potent anticancer activity.

The following table summarizes selected examples of complex molecules synthesized using brominated pyrimidine intermediates.

| Target Molecule Class | Starting Pyrimidine Intermediate (or Analogue) | Key Reaction Steps | Reference |

| Macitentan | 5-Bromo-2-chloropyrimidine | Nucleophilic substitution with an alcohol side chain derived from another pyrimidine intermediate. | acs.org |

| Thieno[2,3-d]pyrimidines | 2,4-Dichlorothieno[2,3-d]pyrimidine | Sequential nucleophilic substitution with amines at the C-4 and C-2 positions. | |

| Pyrimido[4,5-d]pyrimidines | 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Cyclocondensation reactions with reagents like bromomalononitrile. |

These examples underscore the strategic importance of halogenated pyrimidinones (B12756618) like this compound as versatile platforms for the assembly of complex, high-value molecules in medicinal chemistry.

Reactivity and Reaction Mechanisms of 6 Amino 5 Bromopyrimidin 4 3h One

Chemical Reactivity of Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are classified as π-deficient heterocyclic compounds. This electron deficiency arises from the presence of two electronegative nitrogen atoms within the six-membered aromatic ring. ontosight.ai As a result, the pyrimidine nucleus is generally less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Such reactions require the presence of electron-donating (activating) groups on the ring to proceed. ontosight.ai Conversely, the electron-poor nature of the ring facilitates nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are electronically analogous to the positions in pyridine (B92270) and nitrobenzene.

The introduction of substituents significantly modifies this inherent reactivity. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, can activate the ring, making electrophilic substitution more feasible, typically at the C-5 position. The presence of these groups enhances the electron density of the ring, counteracting the withdrawing effect of the ring nitrogens.

Nucleophilic and Electrophilic Reactivity Patterns of the Pyrimidinone Ring System

The presence of a carbonyl group, as in a pyrimidinone, further influences the electronic characteristics of the ring. The pyrimidinone tautomer is a critical feature of what might otherwise be named a hydroxypyrimidine. This keto-enol tautomerism is a key determinant of reactivity. For 6-Amino-5-bromopyrimidin-4(3H)-one, the oxo group at C-4, along with the amino group at C-6, plays a crucial role in modulating the ring's reactivity.

These electron-donating groups, through resonance, increase the nucleophilicity of the ring, particularly at the C-5 position, making it more susceptible to attack by electrophiles. While the pyrimidine ring is inherently electron-deficient, the pyrimidinone system can be activated towards electrophilic substitution. At the same time, the electron-withdrawing nature of the ring nitrogens and the carbonyl group still allows for nucleophilic attack, especially if a suitable leaving group is present.

Reactivity of the Amino Group at C-6 and the Bromo Substituent at C-5

The bromo substituent at the C-5 position has a dual electronic effect. It is electron-withdrawing through induction and electron-donating through resonance. In pyrimidines, the inductive effect typically dominates, deactivating the ring towards further electrophilic substitution. However, the C-5 halogen is of significant synthetic interest as it provides a reactive site for the introduction of other functional groups through various cross-coupling reactions or metallation, even though nucleophilic displacement at C-5 is generally less facile than at other positions.

Mechanistic Studies of Transformations Involving this compound

Mechanistic insights into the transformations of this compound are primarily derived from studies focused on the synthesis of its derivatives. A key transformation involves the regioselective functionalization at the C-6 position. One notable study details a protocol for introducing various substituents at the C-6 position of related 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This is achieved through a highly regioselective lithiation–substitution protocol. The process involves the in-situ generation of an anionic intermediate by treating a protected form of the pyrimidinone with a strong base like n-butyllithium. nih.gov This intermediate is then reacted with various electrophiles to introduce new side chains. nih.gov

The regioselectivity of this reaction, where substitution occurs at the C-6 position, is significant. The lithiation likely occurs at the most acidic proton, which, after protection of the amino and amide groups, would be on a methyl group at C-6, leading to a vinylogous nucleophile. This anion then attacks the electrophile. This pathway highlights the ability to use the inherent acidity of protons on substituents to achieve selective modifications of the pyrimidine core.

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, general principles can be inferred from the conditions reported in synthetic procedures. For instance, the lithiation reactions used to functionalize the C-6 position are typically carried out at low temperatures, such as 0°C. nih.gov This suggests that the reactions are likely exothermic and are performed under kinetic control to favor the desired product and minimize side reactions. The use of a strong base like n-butyllithium indicates a high activation energy for the deprotonation step, which is overcome by the high reactivity of the reagent.

Influence of Solvent and Reaction Conditions on Reactivity

Solvent and reaction conditions are critical in directing the outcome of reactions with this compound and its derivatives. For the regioselective lithiation-substitution reactions, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) are essential. nih.gov THF is capable of solvating the lithium cation and does not react with the strong base or the organolithium intermediates formed. The reaction is conducted in an inert atmosphere of dry nitrogen to prevent quenching of the anionic intermediates by atmospheric moisture or oxygen. nih.gov

The choice of the electrophile and the reaction temperature are also crucial. The addition of electrophiles like alkyl halides or aldehydes at low temperatures ensures that the reaction proceeds selectively. nih.gov Subsequent deprotection steps, for example using a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), are performed under specific conditions to remove protecting groups without affecting the newly introduced functionalities. nih.gov

The following table summarizes the reaction conditions for a representative transformation of a related pyrimidinone derivative:

| Step | Reagents | Solvent | Temperature | Time |

| Anion Generation | n-BuLi | Anhydrous THF | 0 °C | - |

| Electrophilic Substitution | Ethyl bromide, n-propyl bromide, or n-butyl bromide | Anhydrous THF | 0 °C | - |

| Deprotection | TFA:DCM (2:8) | - | Room Temp | 0.5 h |

| Table based on data for a related 2-amino-5-bromo-4(3H)-pyrimidinone derivative. nih.gov |

Exploration of Novel Reaction Pathways and Synthetic Utility

The synthetic utility of this compound lies primarily in its role as a scaffold for the development of more complex molecules with potential biological activity. ontosight.ai The presence of multiple functional groups—the amino group, the bromo substituent, and the pyrimidinone ring system—allows for diverse chemical modifications.

Research has focused on using this and related structures to synthesize a series of derivatives for biological screening. For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with different substituents at the C-6 position have been synthesized and evaluated for their antiviral activity. nih.gov This demonstrates the use of the pyrimidinone as a lead molecule for drug discovery. The synthetic pathway, involving regioselective lithiation, is an example of a novel approach to creating a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Although the resulting compounds in this particular study showed activity only near their toxicity threshold, the synthetic strategy itself is valuable for generating chemical diversity. nih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Amino 5 Bromopyrimidin 4 3h One and Its Derivatives

Advanced Spectroscopic Techniques for Organic Compound Characterization

The characterization of 6-amino-5-bromopyrimidin-4(3H)-one, with the molecular formula C₄H₄BrN₃O and a molecular weight of approximately 190.00 g/mol , relies on a suite of spectroscopic techniques. chemicalbook.comcymitquimica.comchemsrc.com These methods probe different aspects of the molecule's physical and electronic properties to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the amine (-NH₂) and amide (-NH) protons, as well as the lone proton on the pyrimidine (B1678525) ring. The chemical shifts of the N-H protons can be broad and their position can vary depending on the solvent and concentration. In some pyrimidine derivatives, signals for amino group protons have been observed in the range of 5.1-5.3 ppm. ijirset.com The proton on the pyrimidine ring would appear in the aromatic region, with its exact shift influenced by the adjacent amino and carbonyl groups.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the pyrimidine ring and the carbonyl group. The position of the bromine atom significantly influences the chemical shifts of adjacent carbons. The characterization of various 5,6-disubstituted pyrimidine derivatives has been successfully achieved using both ¹H and ¹³C NMR analyses. nih.govresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 7.5 - 8.5 | Singlet | C2-H proton on the pyrimidine ring. |

| ¹H | ~ 6.5 - 7.5 (broad) | Singlet | Protons of the C6-NH₂ group. |

| ¹H | ~ 10.0 - 12.0 (broad) | Singlet | N3-H proton (amide). |

| ¹³C | ~ 160 - 170 | Singlet | C4=O (carbonyl carbon). |

| ¹³C | ~ 150 - 160 | Singlet | C6-NH₂ and C2 carbons. |

| ¹³C | ~ 90 - 100 | Singlet | C5-Br carbon, shifted upfield by bromine. |

Note: These are estimated values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. For related amino-pyrimidine compounds, N-H asymmetric and symmetric stretching vibrations of the primary amino group are typically observed in the 3182–3456 cm⁻¹ range. ijirset.com An N-H in-plane bending vibration is also expected around 1648 cm⁻¹. ijirset.com Additionally, a strong absorption band corresponding to the C=O (amide) stretch would be prominent, usually appearing around 1650-1700 cm⁻¹. Vibrations for the C=N and C=C bonds within the pyrimidine ring would be found in the 1600–1400 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3300 - 3500 | Medium, often two bands |

| Amide | N-H Stretch | 3100 - 3300 | Medium, broad |

| Amide | C=O Stretch | 1650 - 1700 | Strong |

| Amine | N-H Bend | 1600 - 1650 | Medium to Strong |

| Pyrimidine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Weak |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium to Strong |

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the elemental composition. The exact mass of this compound is 188.95400 u. chemicalbook.com

The fragmentation pattern observed in the mass spectrum gives valuable clues about the compound's structure. In the analysis of related brominated pyrimidine derivatives, the molecular ion peak (M+) is often observed as a pair of peaks (M and M+2) of nearly equal intensity, which is a characteristic isotopic signature for the presence of a single bromine atom. iosrjournals.org Subsequent fragmentation can involve the loss of small molecules or radicals, such as HCN, CO, or the bromine atom, helping to piece together the structure of the parent molecule. iosrjournals.org For example, studies on a 2-mercaptopyrimidine (B73435) derivative showed fragmentation pathways involving the loss of groups like CN and CHS. iosrjournals.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyrimidine ring system, with its conjugated double bonds and heteroatoms, gives rise to characteristic UV absorptions.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The exact position of these maxima is sensitive to the substitution pattern on the ring and the solvent used. For instance, a study on a different bromo-pyrimidine derivative identified a λmax at 275 nm. nih.gov The pH of the solution can also significantly affect the UV spectrum of pyrimidines due to protonation or deprotonation of the nitrogen atoms in the ring. nih.gov

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly detailed, studies on numerous other substituted pyrimidine derivatives have been successfully analyzed using this method. nih.govresearchgate.net For example, the analysis of 5,6-disubstituted pyrimidine derivatives confirmed their structures and revealed how intermolecular forces like hydrogen bonds (e.g., N-H···O) and π-π stacking interactions dictate their packing in the crystal lattice. nih.govresearchgate.net Such an analysis for this compound would confirm the planarity of the pyrimidine ring and detail the bond lengths of the C-Br, C=O, and C-N bonds, providing unequivocal structural verification.

Correlating Spectroscopic Data with Molecular Structure and Conformation

The true power of spectroscopic analysis lies in the correlation of data from all these techniques. For this compound, the process of structural elucidation is a confirmatory puzzle.

MS establishes the molecular formula (C₄H₄BrN₃O) and the presence of a bromine atom. chemicalbook.comiosrjournals.org

IR spectroscopy confirms the presence of key functional groups: an amine (-NH₂), an amide (-NH-C=O), and a C-Br bond. ijirset.com

NMR spectroscopy then maps out the skeleton, showing the connectivity between the single ring proton and the carbon atoms, and confirms the number of protons attached to nitrogen atoms. ijirset.comnih.gov

UV-Vis spectroscopy verifies the presence of the conjugated pyrimidine system. nih.gov

Together, these advanced techniques provide a comprehensive and unambiguous characterization, leaving no doubt as to the structure and identity of this compound and its derivatives.

Computational Chemistry Applications in the Study of 6 Amino 5 Bromopyrimidin 4 3h One

Theoretical Calculations for Molecular Geometry and Electronic Structure

Theoretical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 6-Amino-5-bromopyrimidin-4(3H)-one and the distribution of its electrons. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties. The existence of tautomers, isomers that differ in the position of a proton and a double bond, is a key aspect of the molecular structure of this compound. Computational studies can determine the relative energies of these tautomers to predict the most stable form.

For this compound, several tautomeric forms can be considered, including the keto-amino, enol-amino, and imino-keto forms. Theoretical calculations consistently predict that the keto-amino form is the most stable tautomer in both the gas phase and in solution. This stability is attributed to the favorable resonance and hydrogen bonding interactions within this form.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for the molecule, providing accurate predictions of its geometric and electronic properties. researchgate.netresearchgate.net DFT methods, which approximate the electron density to calculate the energy of the system, are particularly popular due to their balance of accuracy and computational cost. Ab initio methods, while more computationally intensive, provide highly accurate results by making fewer approximations.

These methods can be used to optimize the geometry of this compound, determining bond lengths, bond angles, and dihedral angles. Furthermore, they provide valuable information about the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters of this compound (Keto-Amino Tautomer) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C4-O4 | 1.23 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.45 | |

| C5-C6 | 1.37 | |

| C6-N1 | 1.35 | |

| N1-C2 | 1.39 | |

| C2-N3 | 1.38 | |

| C5-Br | 1.89 | |

| C6-N6 | 1.36 | |

| N1-C6-C5 | ||

| C6-C5-C4 | ||

| C5-C4-N3 | ||

| C4-N3-C2 | ||

| N3-C2-N1 | ||

| C2-N1-C6 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.

While quantum chemical methods are excellent for studying single molecules or small clusters, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems, such as the molecule in a solvent or interacting with a biological target. researchgate.netresearchgate.net MM methods use a classical-mechanical approach, treating atoms as balls and bonds as springs, to calculate the potential energy of a system. This allows for the rapid calculation of molecular geometries and energies.

MD simulations build upon MM by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. For this compound, MD simulations can be used to study its solvation in different solvents, its conformational flexibility, and its interactions with biological macromolecules like proteins or nucleic acids.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. By analyzing the electronic structure and energy landscapes of potential reaction pathways, researchers can identify the most likely sites of reaction and predict the products of a given transformation.

The presence of various functional groups, including an amino group, a bromo substituent, and a pyrimidinone core, makes this compound a versatile building block in organic synthesis. Computational studies can help to understand the regioselectivity of its reactions, for example, in electrophilic aromatic substitution or nucleophilic substitution reactions. A study on the regioselective synthesis of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives highlights the importance of directing groups in determining the outcome of chemical transformations. nih.gov

In Silico Screening and Design of New Pyrimidine (B1678525) Derivatives

The scaffold of this compound can be used as a starting point for the design of new molecules with specific biological activities. In silico screening, a computational technique used in drug discovery, allows for the rapid evaluation of large libraries of virtual compounds for their potential to bind to a biological target. nih.govrsc.orgbohrium.comresearchgate.net

By modifying the structure of this compound in silico and predicting the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and further testing. For example, the amino group and the bromine atom can be replaced with other functional groups to modulate the molecule's size, shape, and electronic properties, thereby influencing its interaction with a target protein. Molecular docking studies, a key component of in silico screening, can predict the binding mode and affinity of these derivatives to a target's active site.

Computational Spectroscopic Data Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of this compound, such as its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be used to aid in the interpretation of experimental spectra and to confirm the structure of the synthesized compound.

DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts, which are sensitive to the electronic environment of the nuclei. Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in an IR spectrum. The prediction of electronic transitions using time-dependent DFT (TD-DFT) can help to understand the UV-Vis absorption spectrum of the molecule.

Applications of 6 Amino 5 Bromopyrimidin 4 3h One in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Compounds

The strategic placement of the amino and bromo groups on the pyrimidinone ring makes 6-amino-5-bromopyrimidin-4(3H)-one an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The vicinal amino and bromo functionalities can participate in cyclization reactions to form five- or six-membered rings fused to the pyrimidine (B1678525) core.

One of the most important applications of this building block is in the synthesis of pteridines . Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are of significant biological interest. The classical synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. While this compound itself is not a diaminopyrimidine, the bromo group can be readily displaced by an amino group through nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling methodologies like the Buchwald-Hartwig amination. This in situ or stepwise conversion to a 5,6-diaminopyrimidine derivative opens up a straightforward pathway to the pteridine (B1203161) core.

Furthermore, the reactivity of the bromo group allows for the introduction of various substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction enables the formation of a carbon-carbon bond between the pyrimidine and a wide range of aryl or heteroaryl boronic acids, leading to the synthesis of 5-aryl-6-aminopyrimidin-4(3H)-ones. These derivatives can then be further functionalized to generate more complex heterocyclic systems.

The amino group at the 6-position also serves as a handle for further transformations. For instance, it can be acylated or can participate in condensation reactions with various electrophiles. This reactivity, combined with the versatility of the bromo group, makes this compound a powerful tool for the construction of a multitude of heterocyclic scaffolds.

Scaffold Diversity and its Utilization in Chemical Biology

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that can be used to probe biological systems and identify new drug leads. This compound is an excellent starting material for DOS due to its multiple points of diversification.

The pyrimidine core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. By systematically modifying the substituents at the 5- and 6-positions, as well as the pyrimidinone nitrogen atoms, a vast chemical space can be explored.

For example, a library of compounds can be generated by first performing a Suzuki coupling at the 5-position with a variety of boronic acids. The resulting 5-aryl derivatives can then be subjected to a range of reactions at the 6-amino group, such as amide bond formation with a diverse set of carboxylic acids. Further diversification can be achieved by alkylation of the pyrimidinone nitrogen. This combinatorial approach can rapidly generate a large library of compounds with distinct three-dimensional shapes and pharmacophoric features.

These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify molecules with specific biological activities. This approach has been instrumental in the discovery of novel probes for chemical biology research and starting points for drug discovery programs. The ability to generate scaffold diversity from a single, readily available starting material like this compound is a key advantage in this field.

Synthetic Routes to Bioactive Molecules Incorporating the this compound Moiety

The utility of this compound as a building block is underscored by its successful application in the synthesis of various bioactive molecules. Its incorporation into molecular structures has led to the development of compounds with potential therapeutic applications.

Synthesis of Libraries of Pyrimidine Derivatives

The generation of libraries of pyrimidine derivatives is a common strategy in the search for new drug candidates. The reactivity of this compound lends itself well to the parallel synthesis of such libraries.

One notable example is the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. While this study starts with a related 2-aminopyrimidinone, the principles can be extended to this compound. The general strategy involves the functionalization of the pyrimidine ring to introduce a variety of substituents, followed by bromination to install the bromo group at the 5-position. This approach allows for the creation of a library of compounds with diverse functionalities at the 6-position, which can then be screened for biological activity. For instance, a library of pyrimidine derivatives with varying alkyl or aryl groups at the 6-position can be synthesized and tested for their antiviral or anticancer properties.

The following table illustrates a hypothetical library of pyrimidine derivatives that could be synthesized from this compound, showcasing the potential for diversification.

| Compound ID | R Group (at C5-position via Suzuki Coupling) | R' Group (at N6-position via Acylation) |

| LIB-001 | Phenyl | Acetyl |

| LIB-002 | 4-Methoxyphenyl | Benzoyl |

| LIB-003 | 2-Thienyl | Propanoyl |

| LIB-004 | 3-Pyridyl | Cyclohexanecarbonyl |

Targeted Synthesis of Specific Pyrimidine-Based Scaffolds

Beyond library synthesis, this compound has been employed in the targeted synthesis of specific bioactive molecules. The pyrimidine scaffold is a key component of many enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs.

The general structure of many kinase inhibitors features a heterocyclic core that mimics the adenine (B156593) base of ATP, with substituents that provide selectivity and potency. The 6-aminopyrimidine portion of this compound can serve as an effective adenine bioisostere. The bromo group at the 5-position provides a convenient point for introducing larger and more complex substituents through cross-coupling reactions, which can occupy the hydrophobic pocket of the kinase active site.

For example, a synthetic route to a potential kinase inhibitor could involve a Suzuki coupling of this compound with a suitable aryl or heteroaryl boronic acid. The resulting 5-substituted pyrimidine could then undergo further modifications, such as reaction of the 6-amino group with an electrophile, to complete the synthesis of the target molecule.

The following table provides a conceptual example of a targeted synthesis of a hypothetical kinase inhibitor incorporating the this compound moiety.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | This compound | 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Suzuki Coupling | 6-Amino-5-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4(3H)-one |

| 2 | Product from Step 1 | 3-Chlorobenzoyl chloride | Acylation | N-(5-(4-(4-methylpiperazin-1-yl)phenyl)-4-oxo-3,4-dihydropyrimidin-6-yl)-3-chlorobenzamide |

This targeted approach, guided by an understanding of the structure-activity relationships of a particular enzyme class, allows for the rational design and synthesis of potent and selective inhibitors.

Future Research Directions and Perspectives on 6 Amino 5 Bromopyrimidin 4 3h One Chemistry

Emerging Trends in Pyrimidine (B1678525) Chemistry and its Derivatives

The field of pyrimidine chemistry is experiencing a surge of innovation, driven by the need for more effective and targeted therapeutic agents. Pyrimidine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to mimic nucleic acids and interact with a wide range of biological targets through hydrogen bonding and π-π stacking. ijsat.orgnih.gov Current research is heavily focused on the design and synthesis of novel pyrimidine-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comgsconlinepress.comresearchgate.net

A significant trend is the development of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties, such as triazoles, coumarins, or sulfonamides, to achieve synergistic effects. ijsat.org There is also a growing interest in fused pyrimidine systems, like quinazolines, thienopyrimidines, and pyridopyrimidines, which often exhibit enhanced bioavailability and selectivity. ijsat.orgtandfonline.com The exploration of pyrimidine-containing compounds as kinase inhibitors, antimetabolites, and DNA-intercalating agents continues to be a major focus. ijsat.org

Development of Novel Synthetic Methodologies for Pyrimidinones (B12756618)

The synthesis of pyrimidinones and their derivatives is a dynamic area of research, with a constant drive towards more efficient, sustainable, and versatile methods. ijsat.orgresearchgate.net Traditional methods, such as the Biginelli and β-dicarbonyl condensations, are being supplemented and, in some cases, replaced by modern techniques. ijsat.org These include multicomponent reactions, green chemistry approaches, and microwave-assisted or ultrasound-irradiated synthesis, which often lead to higher yields, reduced reaction times, and more environmentally friendly processes. ijsat.orgacs.org

Recent advancements have emphasized regioselective synthesis, the use of metal-free conditions, and the application of flow chemistry. ijsat.org Novel annulation strategies that utilize alkynes, nitriles, and diazonium salts are being developed for the construction of the pyrimidine ring. ijsat.org Furthermore, C-H activation strategies are emerging as a powerful tool for the direct functionalization of the pyrimidine core, which simplifies synthetic routes and allows for greater structural diversification. ijsat.org The development of one-pot synthesis protocols is also a key area of focus, aiming to streamline the production of complex pyrimidine derivatives. rsc.org

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering profound insights into the structure-activity relationships (SAR) of pyrimidine derivatives. nih.govrsc.org Molecular docking studies are routinely employed to predict the binding affinities and modes of interaction between pyrimidine-based ligands and their biological targets, such as enzymes and receptors. nih.govresearchgate.net These computational models help in the rational design of more potent and selective inhibitors.

Quantitative structure-activity relationship (QSAR) studies are also crucial for understanding how the physicochemical properties of substituents on the pyrimidine ring influence biological activity. nih.gov By analyzing these relationships, researchers can predict the activity of novel compounds and prioritize their synthesis. rsc.org Furthermore, computational methods are used to investigate the electronic and structural properties of pyrimidine derivatives, providing a deeper understanding of their reactivity and potential for chemical modification. acs.org These advanced computational approaches accelerate the drug discovery process by reducing the need for extensive and time-consuming experimental screening.

Interdisciplinary Research Integrating Chemical Synthesis and Chemical Biology

The convergence of chemical synthesis and chemical biology is creating new frontiers in the study of pyrimidine derivatives. hilarispublisher.com This interdisciplinary approach involves the use of synthetic small molecules, such as 6-Amino-5-bromopyrimidin-4(3H)-one and its analogues, to probe and manipulate biological systems. hilarispublisher.com By designing and synthesizing specific chemical probes, researchers can investigate the function of proteins, elucidate signaling pathways, and identify new therapeutic targets.

A key aspect of this integration is the synthesis of modified pyrimidine nucleosides and nucleotides that can be incorporated into DNA and RNA. rsc.org These modified nucleic acids serve as valuable tools for studying DNA replication, transcription, and other fundamental biological processes. rsc.org The development of chemical affinity tags and new probes is also enhancing the field of proteomics by enabling the selective enrichment and identification of proteins that interact with pyrimidine-based compounds. hilarispublisher.com This synergy between synthetic chemistry and chemical biology is essential for translating fundamental discoveries into novel therapeutic strategies. The exploration of fused heterocyclic systems containing the pyrimidine scaffold, such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines, further highlights the chemical and biological diversity that can be achieved through these interdisciplinary efforts. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 6-Amino-5-bromopyrimidin-4(3H)-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination and amination steps. For brominated pyrimidinones, N-bromosuccinimide (NBS) or elemental bromine is used under controlled temperatures (0–25°C) in solvents like DMF or THF. The amino group is introduced via ammonia or amine reagents under reflux conditions. Key optimizations include:

- pH control (neutral to slightly acidic) to prevent side reactions.

- Temperature modulation to balance reaction rate and product stability.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 12h | 75–85 | 90 |

| Amination | NH3/MeOH, reflux, 6h | 65–75 | 88 |

| Purification | Silica chromatography (EtOAc/hexane 3:7) | — | 95+ |

Q. What spectroscopic and analytical methods validate the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Peaks for NH2 (δ 6.8–7.2 ppm, broad singlet) and pyrimidinone ring protons (δ 8.1–8.5 ppm) confirm the core structure .

- HRMS : Exact mass matching [M+H]+ (e.g., m/z 218.97 for C4H4BrN3O) ensures molecular integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- Antiviral screening : Plaque reduction assays against RNA viruses (e.g., Semliki Forest virus) to measure EC50 values .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC50 .

- Interferon induction : ELISA-based quantification of IFN-α/β in murine macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance antiviral potency?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3) at position 6 to improve target binding.

- Side-chain diversification : Replace the amino group with alkylamines or aryl moieties to modulate solubility and bioavailability.

- Bioisosteric replacements : Substitute bromine with chlorine or iodine to assess halogen-dependent activity .

Q. Table 2: SAR Trends in Pyrimidinone Analogues

| Substituent (Position 6) | Antiviral EC50 (µM) | IFN Induction (IU/mL) |

|---|---|---|

| -Ph | 1.2 | 120 |

| -4-F-Ph | 0.8 | 450 |

| -3,5-diF-Ph | 0.5 | 600 |

Q. What strategies mitigate low solubility in pharmacological studies?

- Methodological Answer :

- Salt formation : Hydrochloride or mesylate salts improve aqueous solubility (e.g., 3-Amino-5-bromopyridin-4(1H)-one HCl: solubility >10 mg/mL) .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

- Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability in murine models .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., Vero E6 for antiviral tests) and virus titers to reduce variability .

- Control for interferons : Pre-treat cells with IFNAR inhibitors to isolate direct antiviral effects from interferon-mediated responses .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers and validate trends .

Q. What computational tools predict target interactions for mechanistic studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding to protein kinases (e.g., JAK2) using PyMOL for visualization .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Q. How are reaction conditions optimized for industrial-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors with inline IR monitoring reduce batch variability and improve yield (85–90%) .

- Catalyst screening : Immobilized Pd catalysts for Suzuki couplings (e.g., aryl boronic acid coupling at position 6) .

- Process automation : AI-driven DOE (design of experiments) to optimize temperature, pH, and reagent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.